molecular formula C26H18ClN3O2S2 B11708574 (5Z)-5-{[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-3-(4-methoxyphenyl)-2-thioxo-1,3-thiazolidin-4-one

(5Z)-5-{[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-3-(4-methoxyphenyl)-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B11708574
M. Wt: 504.0 g/mol
InChI Key: PWPVCMCBZIWMLF-HAHDFKILSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (5Z)-5-{[3-(4-CHLOROPHENYL)-1-PHENYL-1H-PYRAZOL-4-YL]METHYLIDENE}-3-(4-METHOXYPHENYL)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE is a complex organic molecule characterized by its unique structural components It features a thiazolidinone core, a pyrazole ring, and various substituents, including a chlorophenyl and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-{[3-(4-CHLOROPHENYL)-1-PHENYL-1H-PYRAZOL-4-YL]METHYLIDENE}-3-(4-METHOXYPHENYL)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE typically involves multi-step organic reactions. One common method includes the condensation of 3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde with 3-(4-methoxyphenyl)-2-thioxothiazolidin-4-one under basic conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the product is purified through recrystallization or chromatography.

Industrial Production Methods

For industrial-scale production, the synthesis may be optimized to enhance yield and purity. This could involve the use of continuous flow reactors, which allow for better control over reaction conditions and scalability. Additionally, solvent selection and recycling, as well as the use of catalysts, can be optimized to improve the efficiency and environmental impact of the production process.

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-{[3-(4-CHLOROPHENYL)-1-PHENYL-1H-PYRAZOL-4-YL]METHYLIDENE}-3-(4-METHOXYPHENYL)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE: can undergo various chemical reactions, including:

    Oxidation: The thiazolidinone ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the pyrazole ring or the thiazolidinone core.

    Substitution: Halogen substitution reactions can occur on the chlorophenyl ring.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Nucleophilic substitution reactions can be facilitated using reagents like sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can lead to various reduced forms of the pyrazole or thiazolidinone rings.

Scientific Research Applications

(5Z)-5-{[3-(4-CHLOROPHENYL)-1-PHENYL-1H-PYRAZOL-4-YL]METHYLIDENE}-3-(4-METHOXYPHENYL)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE: has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound has potential as a bioactive molecule, with studies exploring its antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Research is ongoing to investigate its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of (5Z)-5-{[3-(4-CHLOROPHENYL)-1-PHENYL-1H-PYRAZOL-4-YL]METHYLIDENE}-3-(4-METHOXYPHENYL)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. Additionally, its interaction with DNA or proteins can lead to anticancer activity by inducing apoptosis or inhibiting cell proliferation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5Z)-5-{[3-(4-CHLOROPHENYL)-1-PHENYL-1H-PYRAZOL-4-YL]METHYLIDENE}-3-(4-METHOXYPHENYL)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE: stands out due to its unique combination of structural features, which confer specific chemical reactivity and biological activity. Its ability to undergo various chemical transformations and its potential therapeutic applications make it a valuable compound in both research and industry.

Properties

Molecular Formula

C26H18ClN3O2S2

Molecular Weight

504.0 g/mol

IUPAC Name

(5Z)-5-[[3-(4-chlorophenyl)-1-phenylpyrazol-4-yl]methylidene]-3-(4-methoxyphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C26H18ClN3O2S2/c1-32-22-13-11-21(12-14-22)30-25(31)23(34-26(30)33)15-18-16-29(20-5-3-2-4-6-20)28-24(18)17-7-9-19(27)10-8-17/h2-16H,1H3/b23-15-

InChI Key

PWPVCMCBZIWMLF-HAHDFKILSA-N

Isomeric SMILES

COC1=CC=C(C=C1)N2C(=O)/C(=C/C3=CN(N=C3C4=CC=C(C=C4)Cl)C5=CC=CC=C5)/SC2=S

Canonical SMILES

COC1=CC=C(C=C1)N2C(=O)C(=CC3=CN(N=C3C4=CC=C(C=C4)Cl)C5=CC=CC=C5)SC2=S

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.